molecular formula C4H5ClF2O2 B8303702 4-chloro-4,4-difluorobutanoic acid

4-chloro-4,4-difluorobutanoic acid

Cat. No.: B8303702
M. Wt: 158.53 g/mol
InChI Key: IPOKNZMIBAYSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where the fourth carbon atom is substituted with a chlorine atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-4,4-difluorobutanone or this compound derivatives.

    Reduction: Formation of 4-chloro-4,4-difluorobutanol or corresponding alkanes.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

4-Chloro-4,4-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.

Comparison with Similar Compounds

    4-Chlorobutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    4,4-Difluorobutanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Chloro-4-fluorobutanoic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.

Uniqueness: 4-Chloro-4,4-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.53 g/mol

IUPAC Name

4-chloro-4,4-difluorobutanoic acid

InChI

InChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)

InChI Key

IPOKNZMIBAYSRN-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.6 g of ethyl 4-chloro-4,4-difluorobutyrate are stirred with 100 ml of 2N-NaOH at room temperature until a homogeneous solution has been produced. The solution is then poured into 150 ml of 2N-HCl. The organic phase which has separated out is taken up in diethyl ether, dried with sodium sulfate and, after removal of the ether by distillation, distilled in vacuo. 12.6 g of 4-chloro-4,4-difluorobutyric acid are obtained in the form of a colourless oil of boiling point 88°-90° C./11 mbar.
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ethyl 4-chloro-4,4-difluorobutyrate
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